

(E)-3-(4-methylphenyl)prop-2-enal structural analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *p*-Methylcinnamaldehyde

Cat. No.: B151977

[Get Quote](#)

An In-depth Technical Guide to the Structural Analysis of (E)-3-(4-methylphenyl)prop-2-enal

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Formula

(E)-3-(4-methylphenyl)prop-2-enal, a derivative of cinnamaldehyde, belongs to a class of organic compounds known as chalcones and their precursors, which are of significant interest in medicinal chemistry and materials science.[\[1\]](#)[\[2\]](#) The molecule's structure, characterized by a para-substituted phenyl ring conjugated with an α,β -unsaturated aldehyde, dictates its chemical reactivity, biological activity, and physical properties. A precise and comprehensive structural analysis is therefore not merely an academic exercise but a foundational requirement for any application, from designing novel therapeutic agents to developing new materials.[\[3\]](#)[\[4\]](#)

This guide provides an integrated, multi-technique approach to the structural elucidation of (E)-3-(4-methylphenyl)prop-2-enal. We will move beyond simple data reporting to explain the causal relationships behind methodological choices, ensuring a robust and self-validating analytical workflow. The techniques discussed—spectroscopic and crystallographic—are complementary, each providing a unique piece of the structural puzzle.

Core Physicochemical & Computed Properties

A foundational understanding begins with the molecule's basic properties. These data are crucial for sample preparation, dosage calculations, and computational modeling.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ O	PubChem[5]
Molecular Weight	146.19 g/mol	PubChem[5]
CAS Number	1504-75-2	ChemicalBook[6]
Appearance	Solid (typical for this class)	Inferred
IUPAC Name	(E)-3-(4-methylphenyl)prop-2-enal	PubChem[5]
Synonyms	p-Methylcinnamaldehyde, 3-(p-tolyl)prop-2-enal	PubChem[5]
Topological Polar Surface Area	17.1 Å ²	PubChem[5]
Complexity	141	PubChem[5]

Spectroscopic Characterization: A Multi-Faceted Approach

Spectroscopy provides detailed information about the molecule's functional groups, connectivity, and electronic environment.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is the first line of analysis to confirm the presence of key functional groups. For (E)-3-(4-methylphenyl)prop-2-enal, the most informative region of the spectrum is where the carbonyl (C=O) and alkene (C=C) stretches appear. The conjugation of the carbonyl group with both the phenyl ring and the propenal double bond is a critical structural feature that directly influences the C=O stretching frequency. This conjugation delocalizes the π -electrons, slightly weakening the C=O double bond and shifting its absorption to a lower wavenumber (frequency) compared to a simple saturated aldehyde.[7][8][9][10] This shift is a key diagnostic indicator.

Expected IR Absorptions for (E)-3-(4-methylphenyl)prop-2-enal

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Rationale
~3050-3000	Aromatic & Vinylic C-H Stretch	Medium	C-H bonds on the phenyl ring and C=C double bond.
~2920-2850	Aliphatic C-H Stretch	Medium	C-H bonds of the methyl (-CH ₃) group.
~2830 & ~2720	Aldehydic C-H Stretch (Fermi Doublet)	Medium, Sharp	A highly diagnostic pair of peaks for an aldehyde C-H bond. The ~2720 cm ⁻¹ peak is particularly useful. [7][8]
1710-1685	C=O Stretch (α,β -unsaturated)	Strong, Sharp	Key diagnostic peak. Frequency is lowered from the typical ~1730 cm ⁻¹ of saturated aldehydes due to conjugation.[9][10]
~1625	C=C Stretch (Vinylic)	Medium-Strong	Corresponds to the double bond in the propenal chain.
~1600, ~1495	C=C Stretch (Aromatic)	Medium	Skeletal vibrations of the para-substituted phenyl ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: Place a small, powdered sample of (E)-3-(4-methylphenyl)prop-2-enal directly onto the ATR crystal (e.g., diamond or germanium). No solvent or pellet pressing is required.

- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal.
- Analysis: Acquire the sample spectrum over the range of 4000-650 cm^{-1} . The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Causality: ^1H and ^{13}C NMR are unparalleled for establishing the precise connectivity of atoms. For (E)-3-(4-methylphenyl)prop-2-enal, ^1H NMR will confirm the trans (E) stereochemistry of the double bond through the large coupling constant (J-value) between the vinylic protons. The chemical shifts of the protons and carbons provide detailed information about their electronic environment, with deshielding effects observed for atoms near the electronegative oxygen and within the conjugated system.

Expected ^1H NMR Spectral Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale & Coupling
~9.7	Doublet (d)	1H	Aldehyde (-CHO)	Coupled to the adjacent vinylic proton ($H\beta$). $J \approx 7.5$ Hz. Highly deshielded due to the electronegative oxygen.
~7.5	Doublet (d)	2H	Aromatic ($H-2$, $H-6$)	Protons on the phenyl ring ortho to the propenal group.
~7.4	Doublet of Doublets (dd)	1H	Vinylic ($H\alpha$)	Coupled to the aldehyde proton and the other vinylic proton ($H\beta$). $J\alpha,\beta \approx 15-16$ Hz, $J\alpha,CHO \approx 7.5$ Hz.
~7.2	Doublet (d)	2H	Aromatic ($H-3$, $H-5$)	Protons on the phenyl ring meta to the propenal group.
~6.7	Doublet of Doublets (dd)	1H	Vinylic ($H\beta$)	Coupled to $H\alpha$. The large coupling constant ($J \approx 15-16$ Hz) is definitive for the trans (E) configuration. [11]

~2.4	Singlet (s)	3H	Methyl (-CH ₃)	Protons of the methyl group on the phenyl ring.
------	-------------	----	----------------------------	---

Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment	Rationale
~194	C=O	Aldehyde carbonyl carbon, highly deshielded.[9]
~153	C β	Vinylic carbon attached to the phenyl ring.
~142	C-4 (Aromatic)	Quaternary aromatic carbon attached to the methyl group.
~132	C-1 (Aromatic)	Quaternary aromatic carbon attached to the propenal chain.
~130	C-3, C-5 (Aromatic)	Aromatic CH carbons.
~129	C-2, C-6 (Aromatic)	Aromatic CH carbons.
~128	C α	Vinylic carbon adjacent to the carbonyl group.
~21.5	-CH ₃	Methyl carbon.[12]

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
- Shimming: Place the tube in the NMR spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.
- ¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

- ^{13}C Acquisition: Acquire a proton-decoupled ^{13}C spectrum. This often requires a larger number of scans than ^1H NMR due to the low natural abundance of ^{13}C .
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

Expertise & Causality: UV-Vis spectroscopy is highly effective for analyzing compounds with conjugated π -systems.[13][14] The extended conjugation in (E)-3-(4-methylphenyl)prop-2-enal—spanning the phenyl ring, the C=C double bond, and the C=O group—significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[15][16] This allows the molecule to absorb UV light, promoting a $\pi \rightarrow \pi^*$ electronic transition. The wavelength of maximum absorbance (λ_{max}) is directly related to the extent of conjugation; larger conjugated systems absorb at longer wavelengths.[17]

Experimental Protocol: UV-Vis Spectroscopy

- Solvent Selection: Choose a UV-transparent solvent, such as ethanol or hexane.
- Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. A typical concentration is in the micromolar (10^{-5} to 10^{-6} M) range.
- Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank or reference).
- Measurement: Fill a second quartz cuvette with the sample solution and place it in the spectrophotometer. Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.
- Analysis: Identify the wavelength of maximum absorbance, λ_{max} . For (E)-3-(4-methylphenyl)prop-2-enal, a strong absorption peak is expected in the 280-320 nm range, characteristic of its extended styryl-like chromophore.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Expertise & Causality: Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation patterns. Electron Ionization (MS) is a common technique that bombards the molecule with high-energy electrons, creating a radical cation (the molecular ion, $M^{+\bullet}$) which can then break apart in predictable ways. The fragmentation pattern is a fingerprint that helps confirm the structure.

Expected Mass Spectrum Data (Electron Ionization)

m/z (mass-to-charge ratio)	Interpretation	Rationale
146	$[M]^{+\bullet}$ (Molecular Ion)	The parent peak, corresponding to the intact molecule $C_{10}H_{10}O^{+\bullet}$. Its presence confirms the molecular weight.
145	$[M-H]^+$	Loss of a single hydrogen atom, often the aldehydic proton. A very common fragmentation for aldehydes. [18]
131	$[M-CH_3]^+$	Loss of the methyl group from the tolyl ring.
117	$[M-CHO]^+$	Loss of the formyl radical (-CHO), a characteristic fragmentation of aldehydes.
91	$[C_7H_7]^+$	Tropylium ion, a very stable fragment resulting from cleavage of the propenal side chain, characteristic of toluene-like structures.

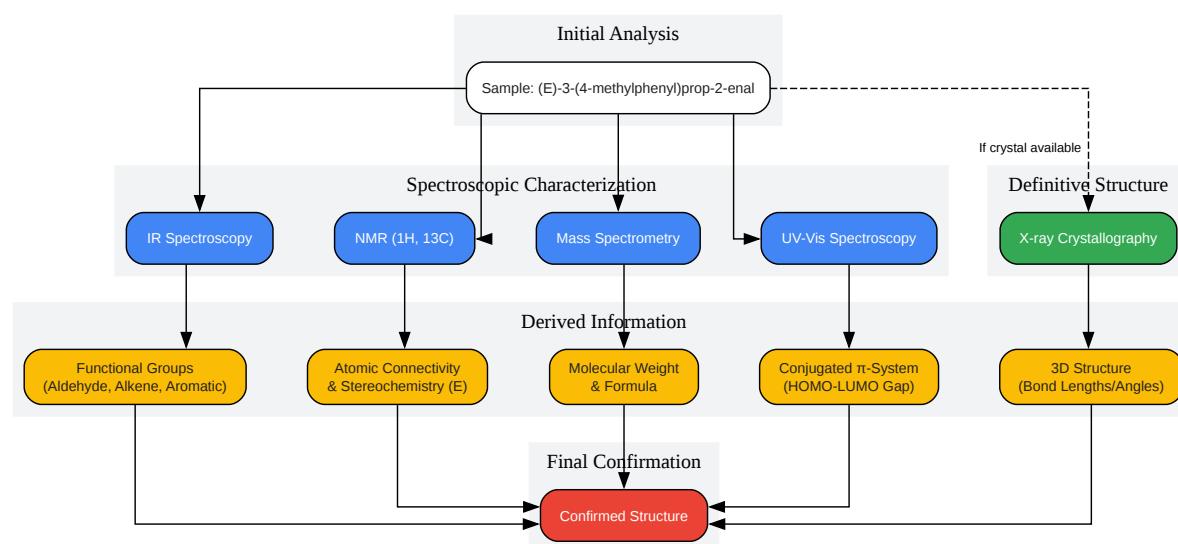
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Injection: Inject a small volume (e.g., 1 μ L) of the solution into the GC inlet, where it is vaporized.
- Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound is separated from any impurities based on its boiling point and interaction with the column's stationary phase.
- Ionization: As the compound elutes from the GC column, it enters the MS ion source (e.g., an electron ionization source).
- Detection: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected, generating the mass spectrum.

Definitive Structure: X-ray Crystallography

Expertise & Causality: While spectroscopic methods provide powerful evidence for connectivity and functional groups, only single-crystal X-ray crystallography can deliver an unambiguous, three-dimensional map of the atomic positions in the solid state.^[4] This technique is the gold standard for determining bond lengths, bond angles, and the overall conformation and planarity of the molecule. For chalcone-like structures, crystallography confirms the E-configuration of the double bond and reveals the extent of planarity enforced by the conjugated system.^{[1][2]}

Experimental Protocol: Single-Crystal X-ray Diffraction


- Crystallization (Rate-Limiting Step): The primary challenge is to grow a single, high-quality crystal. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound, vapor diffusion, or solvent layering techniques. A range of solvents should be screened.
- Crystal Mounting: A suitable crystal (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer, cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations, and irradiated with a

monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are solved using direct methods or Patterson methods and then refined to best fit the experimental data, yielding the final molecular structure.[19]

Integrated Analytical Workflow

No single technique provides the complete picture. The synergy between these methods forms a robust, self-validating workflow for structural elucidation.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the structural elucidation of (E)-3-(4-methylphenyl)prop-2-enal.

Safety & Handling

As with any chemical substance, proper safety protocols must be observed. (E)-3-(4-methylphenyl)prop-2-enal and its analogues are organic aldehydes and should be handled with care.

- Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[20][21]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[20] Avoid contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.[20]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[20]

Conclusion

The structural analysis of (E)-3-(4-methylphenyl)prop-2-enal is a quintessential example of modern chemical characterization. It requires a logical, multi-pronged strategy where each analytical technique provides distinct yet complementary data. IR and UV-Vis spectroscopy rapidly confirm key functional and electronic features, while mass spectrometry establishes the molecular weight and fragmentation pathways. NMR spectroscopy provides the definitive map of atomic connectivity and stereochemistry in solution. Finally, when a suitable crystal can be obtained, X-ray crystallography offers the ultimate proof of the three-dimensional structure. By integrating these techniques, researchers can achieve an unambiguous and comprehensive understanding of the molecule, which is the absolute prerequisite for its successful application in drug discovery and beyond.

References

- Ultraviolet Region - Molecular Structure And Absorption Spectra - MCAT Content - Jack Westin. (n.d.). Jack Westin.
- IR Spectroscopy Tutorial: Aldehydes. (n.d.). University of Colorado Boulder.

- UV-Vis Spectroscopy of Conjugated Systems. (2023, April 30). JoVE.
- The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu.
- What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? (2016, September 16). Master Organic Chemistry.
- Visible and Ultra-Violet Spectroscopy (UV-Vis). (n.d.). eCampusOntario Pressbooks.
- 3-(4-Methylphenyl)prop-2-enal. (n.d.). PubChem.
- (E)-3-(4-methylphenyl)-2-phenylprop-2-enal. (n.d.). PubChem.
- Spectroscopy of Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts.
- Structure determination of trans-cinnamaldehyde by broadband microwave spectroscopy. (2015, May 15). The Royal Society of Chemistry.
- Supporting Information for a scientific article. (n.d.). The Royal Society of Chemistry.
- Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries.
- Spectroscopic Properties of Aldehydes and Ketones. (2024, August 7). Chemistry LibreTexts.
- Heteroaryl Chalcones: Design, Synthesis, X-ray Crystal Structures and Biological Evaluation. (2013, October 16). Molecules.
- IR Spectroscopy Tutorial: Ketones. (n.d.). University of Colorado Boulder.
- 3-(4-Methylphenyl)-2-propenal (HMDB0029640). (2012, September 11). Human Metabolome Database.
- Simultaneous determination of cinnamaldehyde, cinnamic acid, and 2-methoxy cinnamic acid in rat whole blood. (n.d.). PubMed.
- The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. (2017, July 8). PubMed Central (PMC).
- DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. (n.d.). SciELO México.
- Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. (2023). European Journal of Chemistry.
- NMR Spectra and Molecular Structure. (n.d.).
- Cinnamaldehyde, (E)-. (n.d.). NIST WebBook.
- Mass Spectra Interpretation of Cinnamaldehyde. (2022, May 31). ResearchGate.
- Chemical structures of cinnamaldehyde and its derivatives. (n.d.). ResearchGate.
- A review of cinnamaldehyde and its derivatives as antibacterial agents. (2019, November 7). Maynooth University Research Archive Library.
- Design of cinnamaldehyde amino acid Schiff base compounds based on the quantitative structure-activity relationship. (2017, September 6). PubMed Central (PMC).
- (E)-3-(4-Methylphenyl)-2-propenoic-acid, methylester - 13C NMR. (n.d.). SpectraBase.
- Cinnamaldehyde, (E)- Mass Spectrum. (n.d.). NIST WebBook.
- (E)-3-(4'-Methylphenyl)prop-2-enyl methyl carbonate - 13C NMR. (n.d.). SpectraBase.

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS.
- X-ray Crystallography of Chemical Compounds. (2010, April 10). PubMed.
- (E)-3-(4-methoxyphenyl)prop-2-enal. (n.d.). Stenutz.
- Synthesis of some new 3(4-hydroxyphenyl)prop-2-en-1-one 4-phenyl substituted schiff's bases and their antibacterial activity. (n.d.). Der Pharma Chemica.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design of cinnamaldehyde amino acid Schiff base compounds based on the quantitative structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(4-Methylphenyl)prop-2-enal | C10H10O | CID 582941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Propenal, 3-(4-methylphenyl)- CAS#: 1504-75-2 [m.chemicalbook.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Structure determination of trans -cinnamaldehyde by broadband microwave spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP02582F [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. jackwestin.com [jackwestin.com]
- 14. Video: UV–Vis Spectroscopy of Conjugated Systems [jove.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 17. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. researchgate.net [researchgate.net]
- 19. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. echemi.com [echemi.com]
- To cite this document: BenchChem. [(E)-3-(4-methylphenyl)prop-2-enal structural analysis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151977#e-3-4-methylphenyl-prop-2-enal-structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

